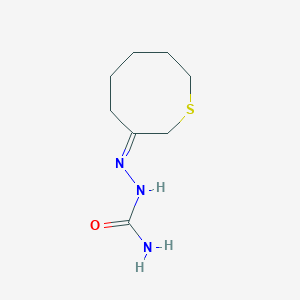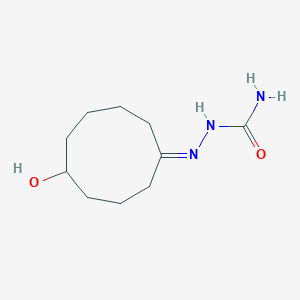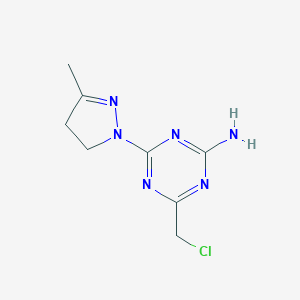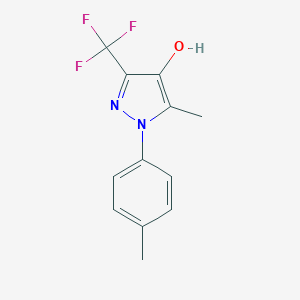
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, also known as ABT-737, is a small molecule drug that has been extensively studied for its potential use as a cancer treatment. ABT-737 is a member of the BH3-mimetic class of drugs, which are designed to target and inhibit anti-apoptotic proteins in cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves its binding to anti-apoptotic proteins in cancer cells, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins normally prevent the activation of the pro-apoptotic proteins, such as Bax and Bak, which are responsible for inducing apoptosis in cells. By binding to the anti-apoptotic proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can release the pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been shown to have potent anti-cancer effects in vitro and in vivo. The drug has been shown to induce apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine is its specificity for cancer cells. The drug targets anti-apoptotic proteins that are overexpressed in cancer cells, but not in normal cells. This specificity reduces the risk of toxicity and side effects associated with traditional cancer treatments. However, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has some limitations for lab experiments, including its low solubility in water and its susceptibility to degradation in acidic conditions.
Zukünftige Richtungen
There are many future directions for the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in cancer treatment. One direction is the development of new BH3-mimetic drugs that can target a wider range of anti-apoptotic proteins. Another direction is the combination of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, the use of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine in combination with biomarkers to predict patient response could improve patient outcomes. Finally, the development of new delivery methods for N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine, such as nanoparticles or liposomes, could improve its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine involves several steps, including the formation of the benzothiazole ring, the introduction of the aminophenyl group, and the attachment of the methyl group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied and optimized, resulting in a reliable and efficient method for producing the drug.
Wissenschaftliche Forschungsanwendungen
N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine has been extensively studied for its potential use as a cancer treatment. The drug works by targeting and inhibiting anti-apoptotic proteins in cancer cells, which are proteins that prevent the cells from undergoing apoptosis, or programmed cell death. By inhibiting these proteins, N-(4-aminophenyl)-N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amine can induce apoptosis in cancer cells, leading to their death.
Eigenschaften
Molekularformel |
C14H13N3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-4-2-3-5-13(12)18-14(17)16-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 |
InChI-Schlüssel |
FOWQEOALMIMXPO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)


![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)